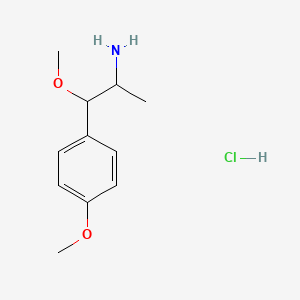

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride

Description

Historical Context and Compound Discovery

The development of 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride emerges from the broader historical context of phenethylamine derivative research, which has been a significant area of chemical investigation since the early 20th century. Substituted phenethylamines represent a chemical class of organic compounds based upon the phenethylamine structure, where derivative compounds are formed by replacing or substituting hydrogen atoms in the phenethylamine core structure with various substituents. The systematic exploration of methoxy-substituted phenethylamines has been driven by interest in understanding structure-activity relationships within this chemical family, particularly regarding compounds that feature multiple methoxy substitutions.

The specific compound 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride represents a more recent addition to the chemical literature, with its synthesis and characterization being documented in modern chemical databases and supplier catalogs. The compound's development appears to be closely linked to research into formoterol impurities, where it has been identified as "Formoterol Impurity 2 HCl" and "Formoterol Impurity 3 HCl," indicating its relevance in pharmaceutical impurity profiling and analytical method development. This connection to pharmaceutical research underscores the compound's importance in ensuring drug purity and understanding metabolic pathways of related therapeutic agents.

Nomenclature and Classification Systems

The systematic nomenclature of 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure. The compound's primary systematic name clearly indicates the presence of two distinct methoxy groups: one attached to the alpha carbon of the propanamine chain and another positioned at the para position of the benzene ring. Alternative nomenclature systems have generated several synonymous names, including the descriptor as a formoterol impurity, which reflects its analytical significance in pharmaceutical chemistry.

The classification of this compound within broader chemical taxonomy places it firmly within the substituted phenethylamine family, specifically as a methoxy-substituted amphetamine derivative. The compound exhibits characteristics typical of secondary amines due to the presence of the amine functional group attached to the carbon chain, while its dual methoxy substitutions distinguish it from simpler phenethylamine structures. Chemical databases consistently classify the compound as a specialty material, reflecting its specific applications in research rather than bulk industrial use.

Table 1: Nomenclature and Synonyms

| Nomenclature System | Name |

|---|---|

| IUPAC Name | 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride |

| Common Names | Formoterol Impurity 2 HCl, Formoterol Impurity 3 HCl |

| Alternative Descriptors | para-Methoxyamphetamine Hydrochloride derivative |

| Chemical Class | Substituted phenethylamine, Secondary amine |

Chemical Registry Information and Identifiers

The compound possesses well-established chemical registry information across multiple international databases, with the Chemical Abstracts Service number 742095-65-4 serving as its primary identifier. This CAS number specifically corresponds to the hydrochloride salt form, distinguishing it from related base compounds that carry different registry numbers. The molecular formula C11H18ClNO2 accurately reflects the composition including the hydrochloride component, while the molecular weight of 231.72 grams per mole provides essential data for stoichiometric calculations and analytical procedures.

International chemical identifier systems provide additional layers of molecular description through InChI and SMILES notations. The InChI key UYBMVWYBUNMHJR-UHFFFAOYSA-N offers a unique textual identifier that enables precise database searches and molecular matching across different chemical information systems. The compound's SMILES notation provides a linear representation of its molecular structure, facilitating computational chemistry applications and molecular modeling studies.

Table 2: Chemical Registry Information

| Identifier Type | Value |

|---|---|

| CAS Number | 742095-65-4 |

| Molecular Formula | C11H18ClNO2 |

| Molecular Weight | 231.72 g/mol |

| InChI Key | UYBMVWYBUNMHJR-UHFFFAOYSA-N |

| PubChem CID | Not specifically listed for hydrochloride salt |

Position in Phenethylamine Derivative Family

Within the extensive phenethylamine derivative family, 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride occupies a distinctive structural position characterized by its dual methoxy substitutions. The phenethylamine family encompasses compounds containing a phenyl ring joined to an amino group via a two-carbon sidechain, with various substitution patterns creating diverse pharmacological and chemical properties. This particular compound represents a sophisticated example of multiple substitution, featuring methoxy groups at both the aromatic ring and the aliphatic chain positions.

The compound's relationship to other phenethylamine derivatives becomes evident when examining its structural similarities to para-methoxyamphetamine and related compounds. Para-methoxyamphetamine itself belongs to the amphetamine class with serotonergic effects, and shares the para-methoxy substitution pattern seen in the current compound. However, the additional methoxy group at the alpha position distinguishes 1-methoxy-1-(4-methoxyphenyl)propan-2-amine from simpler para-methoxyamphetamine structures, potentially altering its chemical and biological properties significantly.

The compound also demonstrates relationships to the broader category of substituted amphetamines, where methyl group substitution at the alpha position on the ethyl chain defines the amphetamine subclass. The presence of the additional methoxy substitution at this same alpha position creates a unique structural variant that may exhibit different chemical reactivity and biological activity patterns compared to conventional amphetamine derivatives.

Research Significance in Chemical Sciences

The research significance of 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride spans multiple areas of chemical sciences, particularly in analytical chemistry, medicinal chemistry, and pharmaceutical impurity analysis. Its identification as a formoterol impurity positions the compound as crucial for analytical method development and validation in pharmaceutical quality control processes. Analytical chemists utilize this compound as a reference standard for developing separation methods and detection protocols that ensure pharmaceutical product purity and compliance with regulatory standards.

In medicinal chemistry research, the compound serves as a valuable tool for investigating structure-activity relationships within the phenethylamine family. The dual methoxy substitutions provide researchers with opportunities to study how multiple electron-donating groups influence molecular properties and potential biological activities. Chemical research applications include its use in developing synthetic methodologies for related compounds and exploring reaction mechanisms involving methoxy-substituted aromatic systems.

The compound's chemical properties make it particularly suitable for research into neurotransmitter system interactions, given its structural relationship to known bioactive phenethylamines. Research indicates that compounds within this class can influence dopaminergic and serotonergic pathways, making 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride a valuable probe for understanding neurotransmitter receptor interactions. Its applications extend to computational chemistry studies, where its well-defined structure serves as a model for molecular dynamics simulations and quantum chemical calculations.

Table 3: Research Applications

| Research Area | Application |

|---|---|

| Analytical Chemistry | Pharmaceutical impurity reference standard |

| Medicinal Chemistry | Structure-activity relationship studies |

| Neuropharmacology | Neurotransmitter system investigation |

| Synthetic Chemistry | Methodology development for methoxy-substituted compounds |

| Computational Chemistry | Molecular modeling and simulation studies |

Properties

IUPAC Name |

1-methoxy-1-(4-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9;/h4-8,11H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMVWYBUNMHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary and Catalytic Hydrogenation

One well-documented method involves the asymmetric synthesis starting from 4-methoxyphenylacetone or related precursors, using chiral auxiliaries and catalytic hydrogenation steps to obtain the desired chiral amine hydrochloride salt.

Formation of Chiral Imine Intermediate:

4-Methoxyacetophenone is reacted with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid catalyst. Water is removed azeotropically using a Dean-Stark apparatus to drive imine formation.Catalytic Hydrogenation:

The imine intermediate is hydrogenated in the presence of 10% Pd/C catalyst under hydrogen atmosphere at 35-40°C for 10-12 hours to yield the chiral amine intermediate.Salt Formation and Purification:

The free base amine is treated with isopropanol and hydrochloric acid to form the hydrochloride salt, which is crystallized from ethyl acetate to afford the pure 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride as a white crystalline solid.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Imine formation | 4-Methoxyacetophenone + (S)-α-methylbenzylamine + PTSA in toluene | Reflux (~110°C) | 10-12 hours | Dean-Stark trap used to remove water |

| Hydrogenation | Pd/C catalyst, H2 atmosphere | 35-40°C | 10-12 hours | Under hydrogen atmosphere |

| Salt formation & crystallization | Isopropanol, 14% IPA/HCl, ethyl acetate | 25-30°C | 30 min + crystallization | Yields white crystalline hydrochloride salt |

Multi-step Synthesis via Reductive Amination and Alkylation

Another approach involves reductive amination of 4-methoxyphenylacetone with suitable amines followed by alkylation steps, often used for related amine derivatives but adaptable for the target compound.

Reductive Amination:

4-Methoxyphenylacetone is reacted with aqueous ethylamine in methanol at low temperature (-5 to 0°C) with sodium borohydride as reducing agent. The reaction is monitored by HPLC or TLC to ensure completion.Alkylation:

The resulting amine intermediate is reacted with alkyl halides such as 4-bromobutanol in toluene at 75-85°C for 24-30 hours to introduce additional side chains or functionalities.Cyclization or Coupling:

Subsequent treatment with para-toluenesulfonic acid in toluene under reflux promotes coupling or cyclization reactions to form more complex amine derivatives.

- Extraction with aqueous and organic solvents, basification, and distillation are used to isolate the amine products.

- Purification may involve column chromatography on silica gel using ethyl acetate and hexane mixtures.

| Compound | Yield (g) | Purity (%) | Key NMR Signals (δ ppm, DMSO-d6) | Mass (M+H) |

|---|---|---|---|---|

| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | 8.0 | ≥95 | 7.08 (s, 2H), 6.84 (s, 2H), 2.99 (s, 3H), 2.76-2.36 (m, 5H), 0.99-0.90 (m, 6H) | 194.2 |

| 4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol | - | - | 7.08-7.06 (d, 2H), 6.82-6.80 (d, 2H), 4.51-4.49 (m, 1H), 3.70 (s, 3H) | 266.2 |

This method is flexible and can be modified for the preparation of various substituted amines including the hydrochloride salt of 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine.

Industrial Scale Considerations and Catalytic Asymmetric Hydroboration

For commercial production, processes emphasize:

Use of Rhodium Complex Catalysts:

Asymmetric hydroboration of vinylbenzene derivatives followed by amination steps using rhodium catalysts ensures high enantioselectivity and yield.Optimized Reaction Conditions:

Reactions are performed under mild temperatures with controlled pH and solvent systems to minimize by-products and facilitate isolation.Chiral Purity and Yield:

Processes are designed to maximize chiral purity (often >99%) and yield, suitable for pharmaceutical applications.

A representative patent describes the use of lithium salts of chiral oxazolidinones for stereoselective alkylation and subsequent transformations leading to the target amine hydrochloride.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce various amine derivatives[5][5].

Scientific Research Applications

Chiral Resolution and Synthesis

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride is utilized as a chiral resolving agent. Its ability to form diastereomeric salts with racemic mixtures allows for the separation of enantiomers, which is crucial in the synthesis of pharmaceuticals that require specific stereochemistry for efficacy and safety. For instance, it has been used in the synthesis of drugs like Sitagliptin, an antidiabetic medication, and other compounds such as Elarofiban and CXCR4 antagonists .

Intermediate in Drug Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable it to participate in reactions that lead to the formation of biologically active molecules. This includes its role in synthesizing compounds that target specific biological pathways, enhancing therapeutic outcomes .

Synthesis Processes

Recent advancements have improved the synthesis processes for 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride, focusing on efficiency and safety. New methods avoid hazardous reagents and conditions, allowing for higher yields and purities of the final product. The improved processes ensure optical purity above 99%, which is essential for pharmaceutical applications .

Reactivity

The compound exhibits reactivity typical of amines, including nucleophilic substitution and electrophilic aromatic substitution. These reactions can be harnessed to modify its structure further or to create derivatives with enhanced properties .

Analytical Chemistry

In analytical chemistry, 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride is used as a standard reference material. Its well-defined chemical structure allows for its use in developing analytical methods such as chromatography and mass spectrometry. It serves as a calibration standard for quantifying related compounds in complex mixtures .

Case Study: Synthesis of Sitagliptin

A notable case study involves the use of 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride in synthesizing Sitagliptin. The compound was employed as a chiral auxiliary to facilitate the formation of the desired enantiomer through asymmetric synthesis techniques, demonstrating its utility in producing high-purity pharmaceutical compounds .

Case Study: Development of Chiral Catalysts

Another application highlighted is its role in developing chiral catalysts for asymmetric reactions. Research has shown that incorporating this compound into catalytic systems can enhance reaction selectivity and yield, thus expanding its applicability in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences serotonin levels in the brain, which can affect mood and behavior .

Comparison with Similar Compounds

The following analysis compares 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride with structurally related compounds, focusing on substituent effects, pharmacological implications, and analytical differentiation.

Structural Analogs and Substituent Effects

Key Observations :

- Methoxy vs.

- N-Substituents : N-Methylation (PMMA) or benzylation increases lipophilicity, affecting metabolic stability and blood-brain barrier (BBB) penetration .

- Backbone Modifications: The 1-methoxy group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to non-substituted analogs like 1-(4-methoxyphenyl)propan-2-amine hydrochloride .

Pharmacological and Metabolic Implications

- Target Compound : Dual methoxy groups may slow hepatic metabolism (e.g., via cytochrome P450), extending plasma half-life. This contrasts with 4-FMA, where fluorine substitution accelerates clearance due to higher polarity .

- PMMA : N-Methylation reduces amine reactivity, decreasing susceptibility to MAO enzymes, which correlates with its reported stimulant effects .

- Tamsulosin Impurity (EP): The impurity (2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine HCl highlights the impact of ethoxy-phenoxy extensions on α1-adrenergic receptor selectivity .

Analytical Differentiation

- Chromatography : The target compound’s Rf values in thin-layer chromatography (TLC) systems (e.g., Rf 0.73 in System TA) differ significantly from analogs like 1-(4-fluorophenyl)-2-methylpropan-2-amine HCl, which may exhibit lower Rf due to polarity differences .

- Mass Spectrometry: Fragmentation patterns differ due to methoxy groups. For instance, the target compound’s MS spectrum may show a base peak at m/z 180 (C10H14NO2+), contrasting with PMMA’s m/z 178 (C11H16NO+) .

Biological Activity

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride, also known as 4-methoxyamphetamine, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its pharmacokinetics, metabolism, and potential therapeutic applications.

Chemical Structure and Properties

1-Methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride has the molecular formula C11H17NO2 and is classified under the amphetamine derivatives. Its structural characteristics contribute to its biological activity, particularly its interaction with neurotransmitter systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of 1-methoxyamphetamine has been studied in various species. Key findings include:

- Absorption : The compound is rapidly absorbed following oral administration.

- Distribution : It exhibits a wide distribution throughout body tissues.

- Metabolism : The primary metabolic pathway involves O-demethylation, leading to the formation of 4-hydroxyamphetamine and other metabolites. Studies have shown significant intersubject variability in metabolism among humans, influenced by genetic factors affecting drug oxidation pathways .

| Species | Metabolites Produced | Percentage Excreted |

|---|---|---|

| Rat | 4-Hydroxyamphetamine (5% free, 60% conjugated), 1-(4'-methoxyphenyl)propan-2-one oxime (5%) | 70-80% |

| Guinea Pig | 4-Hydroxyamphetamine (4% free, 73% conjugated) | 70-80% |

| Human | 4-Hydroxyamphetamine (varied), 1-(4'-methoxyphenyl)propan-2-one oxime | Varies |

Neurotransmitter Interaction

Research indicates that 1-methoxyamphetamine interacts with monoamine neurotransmitter systems, particularly serotonin and norepinephrine. This interaction may contribute to its stimulant effects and potential therapeutic applications in mood disorders.

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties of related compounds within the methoxyamphetamine class. For instance, derivatives have shown significant activity against various bacterial strains, suggesting a potential role in treating infections .

Toxicological Profile

Toxicity studies indicate that while the compound exhibits stimulant effects similar to other amphetamines, careful dosage is crucial to minimize adverse effects. The compound's safety profile remains under investigation, particularly regarding long-term exposure and potential for abuse.

Case Studies and Research Findings

Several studies have explored the biological effects of methoxyamphetamine derivatives:

- Study on Metabolic Variability : A study involving human volunteers highlighted significant interindividual differences in metabolite excretion patterns. This variability can impact therapeutic efficacy and safety profiles .

- Antimicrobial Evaluation : Research on structurally related compounds demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogenic isolates .

- Pharmacological Screening : A screening assay for phospholipidosis indicated that certain derivatives could induce pathological responses in cellular models, suggesting a need for further evaluation of their safety profiles .

Q & A

Basic: What are the standard synthetic routes for 1-methoxy-1-(4-methoxyphenyl)propan-2-amine hydrochloride?

Methodological Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves bromination of 1-(4-methoxyphenyl)ethanone to form 2-bromo-1-(4-methoxyphenyl)ethanone, followed by nucleophilic substitution with methylamine and subsequent reduction (e.g., LiAlH₄) to yield the amine intermediate. The hydrochloride salt is formed via acidification (HCl) . For impurities like Formoterol-related intermediates, stereochemical control is critical, and (2RS)-1-(4-methoxyphenyl)propan-2-amine hydrochloride (CAS 3706-26-1) is synthesized using chiral resolution techniques .

Key Reaction Steps:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Br₂, HBr, 0–5°C | Introduce bromine at α-position |

| Substitution | Methylamine, EtOH, reflux | Amine group incorporation |

| Reduction | LiAlH₄, THF, 0°C→RT | Reduce carbonyl to amine |

| Salt Formation | HCl (g), Et₂O | Hydrochloride precipitation |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural elucidation relies on 1H/13C-NMR , MS , and melting point analysis . For example, in related compounds like 1-(2,5-dimethoxyphenyl)propan-2-amine hydrochloride, NMR data include:

- 1H-NMR (D₂O): δ 6.8–7.2 (aromatic H), δ 3.7 (OCH₃), δ 2.8–3.1 (CH₂NH) .

- MS (ESI+): m/z 210 [M+H]⁺ (free base), with Cl⁻ confirmed via ion chromatography.

Melting points (e.g., 212–216°C for similar hydrochlorides) are cross-verified against literature .

Advanced: How can enantioselective synthesis be optimized for the (R)-enantiomer?

Methodological Answer:

Enantioselective synthesis employs transaminase-catalyzed bioconversion with a Design of Experiments (DoE) approach. Key parameters:

- Amino donor: Isopropylamine (high enantiomeric excess, ~98% ee).

- Temperature: 30–37°C for enzyme stability.

- pH: 7.5–8.5 to maximize activity of immobilized enzymes.

HPLC with a chiral column (e.g., Chiralpak AD-H) is used to monitor ee, achieving >99% purity via crystallization .

Optimization Table:

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Donor Concentration | 2–3 eq | Reduces byproduct formation |

| Reaction Time | 24–48 hrs | Balances conversion vs. enzyme denaturation |

| Co-solvent | 10% DMSO | Enhances substrate solubility |

Advanced: How to resolve conflicting NMR data in structural assignments?

Methodological Answer:

Conflicting NMR data (e.g., unexpected splitting or shifts) may arise from:

- Dynamic stereochemistry: Use variable-temperature NMR to detect restricted rotation (e.g., amide bonds).

- Impurity interference: Perform LC-MS to identify co-eluting species (e.g., Formoterol Impurity G, CAS 3706-26-1) .

- Solvent effects: Compare spectra in D₂O vs. DMSO-d₆ to isolate solvent-induced shifts.

For ambiguous cases, X-ray crystallography or 2D NMR (COSY, HSQC) provides definitive confirmation .

Basic: What analytical methods are used for purity assessment?

Methodological Answer:

- HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient (e.g., 30→70% MeCN over 20 min), UV detection at 254 nm.

- TLC: Silica gel, EtOAc/hexane (1:1), Rf ~0.5 visualized with ninhydrin.

- Karl Fischer Titration: Water content <0.5% for hydrochloride salts .

Advanced: How to mitigate byproduct formation during scale-up?

Methodological Answer:

Byproducts (e.g., dimeric amines or oxidation products) are minimized via:

- Inert atmosphere: N₂ or Ar to prevent oxidation.

- Temperature control: Gradual addition of LiAlH₄ to avoid exothermic side reactions .

- Process Analytical Technology (PAT): Real-time FTIR monitoring of reaction progression.

For impurities like Formoterol-related species (CAS 1616967-26-0), preparative HPLC isolates the target compound .

Basic: What are the stability and storage conditions?

Methodological Answer:

- Storage: 2–8°C in a desiccator (RH <30%) to prevent hydrolysis.

- Stability: Shelf life >24 months when protected from light and moisture. Accelerated stability studies (40°C/75% RH for 6 months) confirm no degradation via HPLC .

Advanced: What enzymatic strategies improve reaction sustainability?

Methodological Answer:

Immobilized transaminases in flow reactors enhance sustainability:

- Reusability: Enzymes retain >80% activity after 10 cycles.

- Solvent reduction: Aqueous buffer systems replace organic solvents.

- Waste minimization: Byproduct (e.g., acetone) is removed via in-line distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.